molecular formula C9H17N B14622176 N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine CAS No. 57217-28-4

N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine

Cat. No.: B14622176
CAS No.: 57217-28-4
M. Wt: 139.24 g/mol
InChI Key: ZGMAZZSBPPHDOX-UHFFFAOYSA-N
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Description

N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by organic substituents. This particular compound features a complex structure with multiple methyl groups and a double bond, making it a tertiary amine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine typically involves the alkylation of a suitable amine precursor. One common method is the reaction of 3-methyl-2-buten-1-amine with methyl iodide under basic conditions to introduce the additional methyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to neutralize the generated hydrogen iodide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Catalysts may also be employed to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The presence of multiple methyl groups and a double bond can influence its binding affinity and specificity, affecting the overall pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine is unique due to its complex structure, which includes a double bond and multiple methyl groups. This structural complexity can result in distinct chemical and biological properties compared to simpler amines .

Properties

CAS No.

57217-28-4

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N,N,3-trimethyl-2-methylidenepent-4-en-1-amine

InChI

InChI=1S/C9H17N/c1-6-8(2)9(3)7-10(4)5/h6,8H,1,3,7H2,2,4-5H3

InChI Key

ZGMAZZSBPPHDOX-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(=C)CN(C)C

Origin of Product

United States

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